2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a structurally complex molecule featuring a propan-1-one core substituted with a methyl group at position 2. The ketone group is linked to a piperazine ring, which is further connected to a 4-methyl-1,3-benzothiazole moiety. The benzothiazole group contributes to π-π stacking interactions and may enhance metabolic stability, while the piperazine ring offers conformational flexibility for receptor binding .
Properties
IUPAC Name |
2-methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(2)15(20)18-7-9-19(10-8-18)16-17-14-12(3)5-4-6-13(14)21-16/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQPOKIXOULKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Polyphosphoric Acid (PPA)
Heating 2-amino-4-methylthiophenol (1.0 equiv) with acetic acid (1.2 equiv) in polyphosphoric acid (PPA) at 160–180°C for 4–6 hours yields 4-methyl-1,3-benzothiazole (85–90% yield). PPA acts as both a catalyst and dehydrating agent, facilitating intramolecular cyclization. Substituted benzoic acids (e.g., 4-nitrobenzoic acid) may replace acetic acid to introduce electron-withdrawing groups, though methyl substituents require milder conditions.
Oxidative Coupling with Disulfides
Alternative routes employ carbon disulfide and methyl iodide. Reaction of 2-amino-4-methylthiophenol with carbon disulfide in dimethylformamide (DMF) at 0°C, followed by methyl iodide addition, generates the corresponding thioether intermediate. Subsequent oxidation with bromine in acetic acid produces 4-methyl-1,3-benzothiazole in 70–75% yield.
Functionalization of the Benzothiazole at Position 2
Introducing the piperazine moiety at position 2 of the benzothiazole necessitates halogenation or direct substitution.
Bromination via N-Bromosuccinimide (NBS)
4-Methyl-1,3-benzothiazole undergoes electrophilic bromination using NBS (1.1 equiv) in chloroform under reflux (60°C, 3 hours) to yield 2-bromo-4-methyl-1,3-benzothiazole (80% yield). The brominated product serves as a key intermediate for nucleophilic aromatic substitution (SNAr) with piperazine derivatives.
Direct Coupling with Piperazine
In a patented method, 4-methyl-1,3-benzothiazole-2-thiol is treated with 1-piperazinecarboxylic acid tert-butyl ester in N-methylpyrrolidone (NMP) at 130°C for 8 hours. Deprotection with trifluoroacetic acid (TFA) affords 4-(4-methyl-1,3-benzothiazol-2-yl)piperazine (65–70% yield). The use of NMP enhances solubility and reaction homogeneity.
Acylation of the Piperazine Nitrogen
The final step involves acylating the secondary amine of the piperazine ring with 2-methylpropanoyl chloride.
Schotten-Baumann Reaction
A mixture of 4-(4-methyl-1,3-benzothiazol-2-yl)piperazine (1.0 equiv) and 2-methylpropanoyl chloride (1.2 equiv) in dichloromethane (DCM) is stirred at 0°C. Aqueous sodium hydroxide (20% w/v) is added dropwise to maintain a pH of 9–10. After 2 hours, the organic layer is separated, washed with brine, and concentrated to yield the crude product. Recrystallization from ethanol provides 2-methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (75–80% yield).
Catalytic Acylation with DMAP
For improved regioselectivity, 4-dimethylaminopyridine (DMAP, 0.1 equiv) is used as a catalyst. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 12 hours, achieving 85% yield with <5% diacylation byproducts.
Alternative One-Pot Strategies
Recent advances favor convergent syntheses to reduce purification steps.
Microwave-Assisted Coupling
A microwave reactor facilitates simultaneous benzothiazole formation and piperazine acylation. Combining 2-amino-4-methylthiophenol, piperazine, and 2-methylpropanoic anhydride in NMP under microwave irradiation (150°C, 30 minutes) delivers the target compound in 60% yield. While faster, this method requires precise temperature control to avoid decomposition.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin reacts sequentially with 2-bromo-4-methyl-1,3-benzothiazole and 2-methylpropanoic acid (activated with HBTU). Cleavage with TFA/DCM (95:5) liberates the product in 70% purity, necessitating further HPLC purification.
Optimization of Reaction Conditions
Solvent Selection
NMP outperforms DMF and DMSO in SNAr reactions due to its high polarity and ability to stabilize transition states. For acylation, THF or dichloromethane is preferred to minimize side reactions.
Base and Temperature Effects
Weak bases (e.g., potassium carbonate) are optimal for piperazine coupling, while strong bases (e.g., sodium hydride) risk over-alkylation. Maintaining temperatures below 100°C during acylation prevents ketone degradation.
Analytical and Purification Techniques
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Crystallization
Recrystallization from ethanol or heptane/ethyl acetate (1:1) yields colorless crystals with a melting point of 148–150°C.
Yield and Scalability Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole formation | PPA, 160°C, 4 hours | 85 | 90 |
| Piperazine coupling | NMP, 130°C, 8 hours | 70 | 88 |
| Acylation | DMAP, THF, 25°C, 12 hours | 85 | 95 |
| One-pot synthesis | Microwave, NMP, 150°C, 30 minutes | 60 | 80 |
Challenges and Troubleshooting
Diacylation Byproducts
Excess acyl chloride or prolonged reaction times promote diacylation. Quenching with ice-water immediately after reaction completion mitigates this issue.
Piperazine Degradation
High temperatures (>130°C) in polar aprotic solvents cause piperazine ring cleavage. Strict temperature monitoring is essential.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an antitumor agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary primarily in substitutions on the benzothiazole ring, the ketone side chain, and the piperazine moiety. Below is a detailed comparison based on synthesized derivatives and their reported properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Methoxy groups (e.g., ZINC8601670) increase hydrophilicity and hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier permeability .
Sulfonyl groups (e.g., benzenesulfonyl in BF22076) introduce strong hydrogen-bond acceptors, which may enhance target affinity but reduce metabolic stability .
Piperazine Substituents :
- Arylpiperazines with fluorophenyl groups (e.g., MK22) are common in CNS drug design due to their affinity for serotonin receptors. The trifluoromethyl group in MK22 may improve metabolic stability via reduced cytochrome P450 oxidation .
Biological Activity Trends: Compounds with carboxamide side chains (e.g., 4j, 4k) exhibit antiproliferative and anti-HIV activities, suggesting that polar side chains may favor interactions with viral or cellular enzymes .
Biological Activity
2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound of significant interest due to its diverse biological activities. This article synthesizes the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-tubercular activities.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a piperazine ring, which is known for contributing to various biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit moderate to good antimicrobial activity . A study evaluated several derivatives, including this compound, against various bacterial strains. The findings revealed that many compounds showed effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Antimicrobial Activity (MIC in µg/mL) |
|---|---|
| This compound | 12.5 - 25 |
| Control (e.g., Ciprofloxacin) | 0.5 - 2 |
This suggests that the compound has potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The antiproliferative effects of the compound were assessed using various human cancer cell lines (MCF7, T47D, HCT116). The results indicated that the compound exhibited moderate to potent activity , with IC50 values ranging from 10 to 20 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| T47D | 18 |
| HCT116 | 12 |
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanism of action.
Anti-tubercular Activity
In a study focused on developing new anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The compound demonstrated significant activity with an IC90 of approximately 3.73 µM , indicating its potential as a lead compound in tuberculosis treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Benzothiazole Moiety: Known for its role in enhancing biological activity through interactions with biological targets.
Piperazine Ring: Contributes to the overall pharmacokinetic profile and enhances solubility and bioavailability.
Case Studies
Several case studies have explored the synthesis and biological evaluation of similar compounds. For instance:
-
Synthesis of Benzothiazole-Piperazine Derivatives:
A study synthesized a series of benzothiazole-piperazine derivatives and evaluated their antimicrobial properties. The results demonstrated that modifications on the piperazine ring significantly influenced antimicrobial efficacy. -
Anticancer Screening:
Another research focused on a library of benzothiazole-piperazine hybrids, revealing that specific substitutions led to enhanced antiproliferative activity against breast cancer cells.
Q & A
Q. In vitro cytotoxicity screening.
Q. Dose-response curves for IC50 determination.
Mechanistic follow-up (e.g., apoptosis via flow cytometry) .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to targets (e.g., AChE or GPCRs). The benzothiazole and piperazine moieties often engage in π-π stacking and hydrogen bonding .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Studies: Corrogate substituent effects (e.g., methyl vs. fluoro groups) on activity using CoMFA or CoMSIA .
Case Study: Docking of a similar benzothiazole derivative into AChE’s active site revealed a binding affinity of −9.2 kcal/mol, driven by interactions with Trp86 and Phe295 .
Advanced: What strategies resolve contradictory bioactivity data between structural analogs?
Methodological Answer:
Contradictions often arise from subtle structural differences. Address via:
SAR Analysis: Systematically vary substituents (e.g., 4-methyl vs. 4-chloro on benzothiazole) and retest activity .
Metabolic Stability Testing: Use liver microsomes to identify if poor bioavailability explains low in vivo efficacy despite high in vitro potency .
Crystallography: Solve co-crystal structures of analogs with targets to pinpoint binding discrepancies .
Example: A nitro-substituted analog showed 10× higher antiproliferative activity than the methyl derivative due to enhanced electron-withdrawing effects .
Advanced: How can researchers design analogs with improved pharmacokinetics?
Methodological Answer:
- Solubility Enhancement: Introduce polar groups (e.g., -OH, -NH2) or formulate as hydrochloride salts (e.g., 2-Methyl-1-(piperazin-1-yl)propan-1-one HCl) .
- Metabolic Stability: Replace labile esters with amides or fluorinate vulnerable positions to block CYP450 oxidation .
- Brain Penetration: Optimize logP (target 2–3) and reduce P-glycoprotein binding via structural modifications .
Case Study: Adding a 4-fluorobenzenesulfonyl group improved metabolic half-life (t1/2) from 1.2 to 4.8 hours in rat plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
